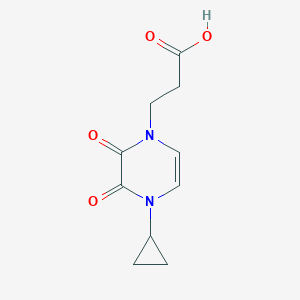![molecular formula C5H6N4O2S B6462128 N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide CAS No. 1868708-18-2](/img/structure/B6462128.png)
N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide” is a compound that belongs to the class of organic compounds known as benzoic acids and derivatives . These are organic compounds containing a carboxylic acid substituent attached to a benzene ring .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .科学的研究の応用
N-Thiadiazole has been studied extensively for its potential medicinal properties, and has been found to have a wide range of applications in the field of medicinal chemistry. For example, it has been used as a ligand for a variety of metal ions, allowing it to be used in the synthesis of more complex molecules. Additionally, it has been used in the development of drugs for the treatment of cancer, as well as for the treatment of other diseases such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
作用機序
Target of Action
Similar compounds, such as substituted-n′-[(1e)-substituted-phenylmethylidene]benzohydrazide analogs, have been evaluated for their antioxidant, anti-inflammatory, and antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to potential anti-inflammatory and antioxidant effects .
Biochemical Pathways
Related compounds have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Related compounds have demonstrated potential anti-inflammatory, antioxidant, and antimicrobial effects .
実験室実験の利点と制限
The use of N-Thiadiazole in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize, and can be used in a wide variety of applications, from drug discovery and development to the synthesis of more complex molecules. Additionally, it is relatively stable, and can be stored for extended periods of time without significant degradation. However, there are a few limitations to the use of N-Thiadiazole in laboratory experiments. For example, it can be difficult to obtain in large quantities, and the exact mechanism of action is still not fully understood.
将来の方向性
There are a number of potential future directions for the use of N-Thiadiazole. For example, it could be used in the development of more effective drugs for the treatment of cancer, as well as for the treatment of other diseases such as diabetes, Alzheimer’s disease, and Parkinson’s disease. Additionally, it could be used in the synthesis of more complex molecules, and in the development of new materials with unique properties. Finally, further research could be conducted to better understand the exact mechanism of action of N-Thiadiazole, as well as its potential side effects.
合成法
N-Thiadiazole can be synthesized using a variety of methods, including the reaction of an amine and a thiocarbonyl compound, the reaction of an amine and an aldehyde, and the reaction of an amine and an acid chloride. The most commonly used method is the reaction of an amine and a thiocarbonyl compound, as this method yields a high yield of the desired product. This reaction involves the condensation of the amine and thiocarbonyl compound to form an intermediate, which is then cyclized to form the desired N-Thiadiazole.
特性
IUPAC Name |
methyl N-[(E)-thiadiazol-4-ylmethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c1-11-5(10)8-6-2-4-3-12-9-7-4/h2-3H,1H3,(H,8,10)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQWSNZCRXRJG-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CSN=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=CSN=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6462066.png)
![14-ethoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462080.png)

![14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462089.png)
![12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462095.png)

![12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462107.png)
![N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide](/img/structure/B6462120.png)
![2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6462123.png)

![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)
![4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462143.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6462145.png)
![4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462150.png)
